molecular formula C19H26O7 B1670381 Diacetoxyscirpenol CAS No. 2270-40-8

Diacetoxyscirpenol

Cat. No.: B1670381
CAS No.: 2270-40-8
M. Wt: 366.4 g/mol
InChI Key: AUGQEEXBDZWUJY-AZZARWJDSA-N
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Mechanism of Action

Diacetoxyscirpenol (DAS)

, also known as anguidine, is a mycotoxin that belongs to the group of type A trichothecenes . It is a secondary metabolite product of fungi of the genus Fusarium . Here is an overview of its mechanism of action:

Biochemical Analysis

Biochemical Properties

Diacetoxyscirpenol interacts with various enzymes, proteins, and other biomolecules. The major metabolic pathways of this compound in vitro were found to be hydrolyzation, hydroxylation, and conjugation .

Cellular Effects

This compound has various acute and chronic effects on humans and animals, such as immunotoxicity, hematotoxicity, pulmonary disorders, growth disorders, and cardiovascular effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetoxyscirpenol can be synthesized through various chemical routes. One common method involves the acetylation of scirpentriol, a trichothecene derivative, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound primarily involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, such as grains, to induce the production of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Diacetoxyscirpenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction of this compound can lead to the formation of deacetylated products.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • T-2 toxin
  • HT-2 toxin
  • Neosolaniol
  • Deoxynivalenol (DON)
  • Nivalenol

Properties

CAS No.

2270-40-8

Molecular Formula

C19H26O7

Molecular Weight

366.4 g/mol

IUPAC Name

[(1S,2R,12R)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13?,14?,15?,16?,17-,18-,19-/m1/s1

InChI Key

AUGQEEXBDZWUJY-AZZARWJDSA-N

Isomeric SMILES

CC1=CC2[C@](CC1)([C@]3(C(C(C([C@]34CO4)O2)O)OC(=O)C)C)COC(=O)C

SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Appearance

Solid powder

Color/Form

Solid
Crystals from /ethyl acetate/

melting_point

161-162 °C

2270-40-8

physical_description

Solid;  [HSDB]

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

These toxins are heat and uv light stable... and capable of long-term storage... . /Trichothecenes/

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4,15-di-o-acetylscirpenol
4,15-diacetoxyscirp-9-en-3-ol
4,15-diacetoxyscirpen-3-ol
anguidin
anguidine
diacetoxyscirpenol
NSC 141537
trichothec-9-ene-3alpha, 4beta, 15-triol, 12,13-epoxy-, 4,15-diacetate

vapor_pressure

3.8X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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